3-(5-Ethylthiophen-2-yl)propiolic acid
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Overview
Description
3-(5-Ethylthiophen-2-yl)propiolic acid is an organic compound with the molecular formula C9H8O2S It features a thiophene ring substituted with an ethyl group and a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylthiophen-2-yl)propiolic acid typically involves the reaction of 5-ethylthiophene-2-carbaldehyde with a suitable alkyne precursor under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylthiophen-2-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Ethylthiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 5-Bromothiophene-2-carboxylic acid
- 2-Ethylthiophene
Uniqueness
3-(5-Ethylthiophen-2-yl)propiolic acid is unique due to its combination of a thiophene ring with an ethyl substituent and a propiolic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8O2S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-(5-ethylthiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
KMDJXWCQNDTVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C#CC(=O)O |
Origin of Product |
United States |
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